molecular formula C17H17N3O2 B5034881 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione

Cat. No.: B5034881
M. Wt: 295.34 g/mol
InChI Key: BHWFXNIPQMTLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione is an organic compound that belongs to the class of hydrazines and pyrrolidinediones This compound is characterized by the presence of a hydrazino group attached to a pyrrolidinedione ring, which is further substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione typically involves the reaction of 2-methyl-2-phenylhydrazine with a suitable pyrrolidinedione precursor. One common method includes the condensation reaction between 2-methyl-2-phenylhydrazine and 1-phenyl-2,5-pyrrolidinedione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with altered oxidation states.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-phenylhydrazine: A precursor in the synthesis of the target compound.

    1-phenyl-2,5-pyrrolidinedione: Another precursor used in the synthesis.

    Phenylhydrazine: A related hydrazine compound with similar chemical properties.

Uniqueness

3-(2-methyl-2-phenylhydrazino)-1-phenyl-2,5-pyrrolidinedione is unique due to its specific substitution pattern and the presence of both hydrazino and pyrrolidinedione functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2-methyl-2-phenylhydrazinyl)-1-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-19(13-8-4-2-5-9-13)18-15-12-16(21)20(17(15)22)14-10-6-3-7-11-14/h2-11,15,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWFXNIPQMTLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.